5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPHRGDUDZGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
this compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can affect these pathways and their downstream effects .
Pharmacokinetics
The compound this compound has good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity and subsequently affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting TRKs, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Studies have shown that it effectively inhibits the proliferation of the Km-12 cell line and exhibits selectivity for the MCF-7 and HUVEC cell lines. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of TRKs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of the kinase domain and the subsequent activation of downstream signaling pathways. The compound’s ability to selectively bind to TRKs and inhibit their activity makes it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and continues to reduce cell proliferation and induce apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves cytochrome P450 enzymes, with CYP2C9 playing a significant role. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on TRKs.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with TRKs and other biomolecules. Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites to exert its therapeutic effects.
Biological Activity
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
- Chemical Formula : CHBrNO
- Molecular Weight : 242.08 g/mol
- CAS Number : 1956369-60-0
- IUPAC Name : this compound
This compound features a bromine atom and a methoxy group, which are critical for its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazolo[4,3-b]pyridines have been shown to act as inhibitors for several kinases, which play vital roles in cell signaling pathways.
Targeted Kinases
Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that derivatives of pyrazolo[4,3-b]pyridine can induce apoptosis in cancer cell lines by targeting CDK2 and CDK9 .
Structure-Activity Relationships (SAR)
The presence of specific functional groups in this compound influences its potency and selectivity. The bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, while the methoxy group can modulate lipophilicity and bioavailability.
| Functional Group | Effect on Activity |
|---|---|
| Bromine | Increases reactivity; potential for substitution reactions |
| Methoxy | Enhances solubility; may influence binding affinity |
Biological Activity and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
-
Anticancer Activity :
- A study demonstrated that compounds with similar structures exhibited significant anticancer properties against various cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compounds induced cell cycle arrest and apoptosis .
- In particular, one derivative showed a total apoptosis rate of approximately 42% in HeLa cells compared to control .
- Inhibition of Cell Proliferation :
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Reactivity in Cross-Coupling Reactions
The bromine atom in this compound facilitates transition-metal-catalyzed reactions. However, its reactivity differs from analogs:
- Suzuki-Miyaura Cross-Coupling : Bromo-substituted pyrazoles (e.g., 5-bromo-4-nitroimidazoles) exhibit lower yields compared to direct C-H arylation due to steric hindrance . The methyl group at N1 in the target compound may further influence reaction efficiency by steric shielding.
- Regioselectivity : In nitro-substituted heteroarenes, bromine positioning (C5 vs. C7) dictates regioselectivity. For example, 4-nitropyrazoles undergo exclusive C5-H arylation, but bromine at C5 in the target compound may block this site, redirecting reactivity .
Electronic and Steric Effects
- This contrasts with 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, where methoxy at C3 modifies conjugation across the pyridine ring .
- Methyl Group: The N1-CH₃ substituent increases lipophilicity (logP ~2.5 estimated) compared to non-methylated analogs (e.g., 7-Bromo-1H-pyrazolo[4,3-c]pyridine, logP ~1.8), impacting membrane permeability in biological applications .
Preparation Methods
Starting Materials and Initial Bromination
- The synthesis generally begins with 1H-pyrazolo[4,3-b]pyridine or its 1-methylated derivative.
- Selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
- For example, in related pyrazolo[3,4-b]pyridine systems, 5-bromo-1H-pyrazolo[3,4-b]pyridine was prepared by bromination of the parent pyrazolopyridine, indicating a similar approach can be adapted for the [4,3-b] isomer.
Methoxylation at the 7-Position
- Introduction of the methoxy group at the 7-position is typically conducted via nucleophilic substitution or methylation of a hydroxy precursor.
- The hydroxy intermediate at the 7-position can be prepared by selective hydroxylation or by using a precursor bearing a leaving group (e.g., halide) at the 7-position.
- Methoxylation is then carried out by treatment with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Methylation at the 1-Position
- Methylation of the pyrazole nitrogen (N-1) is performed using methylating agents like methyl iodide or methyl sulfate.
- This step is usually carried out under basic conditions to deprotonate the nitrogen and facilitate nucleophilic attack on the methylating agent.
Representative Synthetic Route (Hypothetical Scheme)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS, DMF, 0–25 °C | 60-70 | Selective bromination at C-5 |
| 2 | Hydroxylation (if needed) | Oxidizing agent or nucleophilic substitution | 50-60 | To introduce hydroxy at C-7 |
| 3 | Methoxylation | Methyl iodide, K2CO3, acetone, reflux | 65-75 | Methylation of hydroxy to methoxy |
| 4 | N-Methylation | Methyl iodide, NaH, DMF, 0 °C to RT | 70-80 | Methylation at N-1 position |
Note: The exact yields and conditions may vary depending on the substrate purity and reaction scale.
Detailed Research Findings and Data
While direct literature specifically describing the preparation of this compound is limited, closely related pyrazolopyridine derivatives have been synthesized using similar strategies. For example:
- Bromination of 5-bromo-1H-pyrazolo[3,4-b]pyridine was achieved using N-iodosuccinimide (NIS) for iodination, which parallels bromination methods.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki coupling) are often employed to introduce various substituents after halogenation, which could be adapted for methoxylation or methylation steps if the corresponding intermediates are halogenated.
- Copper-catalyzed coupling reactions have been used to attach sulfonamide groups to 5-bromo-pyrazolopyridine cores, indicating the versatility of the 5-bromo intermediate for further functionalization.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Purpose | Comments |
|---|---|---|---|
| Selective Bromination | NBS or Br2, DMF or suitable solvent | Introduce bromine at C-5 | Careful control to avoid polybromination |
| Hydroxylation/Methoxylation | Hydroxylation agent or methyl iodide, base | Install methoxy at C-7 | May require hydroxy intermediate |
| N-Methylation | Methyl iodide, NaH or K2CO3, DMF | Methylate N-1 position | Typically high yielding |
| Purification | Column chromatography, recrystallization | Isolate pure compound | Confirm structure by NMR, MS |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Chemical shifts for protons on the pyrazolopyridine ring and methoxy group typically appear in expected regions (e.g., methoxy protons ~3.7 ppm).
- Mass Spectrometry : Molecular ion peaks confirm the presence of bromine and methoxy substituents.
- Elemental Analysis : Confirms the incorporation of bromine and methyl/methoxy groups consistent with the molecular formula.
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction efficiency be improved?
Answer:
The compound can be synthesized via ring-opening/closure reactions using precursors like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and substituted pyrazoles. For example, describes a method where 5-amino-3-methyl-1H-pyrazole reacts with a chromene derivative under thermal conditions (120–150°C) in solvents like DMF or acetonitrile. Efficiency improvements include optimizing stoichiometry, using phase-transfer catalysts (e.g., p-toluenesulfonic acid) for regioselectivity (as in ), and employing microwave-assisted synthesis to reduce reaction time .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and verify methoxy/methyl groups (e.g., δ ~3.9 ppm for OCH3 and δ ~2.5 ppm for CH3 in ).
- FT-IR : To identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular weight confirmation (expected m/z ~256–258 [M+H]+ for C8H8BrN3O).
- X-ray Crystallography : To resolve ambiguities in regiochemistry using SHELX programs ( ). validated its structure via elemental analysis and spectral correlations .
Advanced: How can computational methods like DFT aid in predicting electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ( ) calculates:
- Frontier Molecular Orbitals (FMOs) : To predict nucleophilic/electrophilic sites (e.g., C7 in pyrazole rings is reactive for nucleophilic attack).
- Nonlinear Optical (NLO) Properties : Polarizability (α) and hyperpolarizability (β) values indicate potential applications in materials science.
- Solvent Effects : CAM-B3LYP with PCM models simulates solvent-dependent UV-Vis spectra, correlating with experimental λmax values (e.g., ~350 nm in methanol) .
Advanced: How can researchers resolve contradictions between experimental and computational spectral data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:
- Vibrational Wavenumbers : Adjust scaling factors (0.96–0.98) in DFT calculations to match experimental IR peaks.
- Chemical Shifts : Use gauge-invariant atomic orbital (GIAO) methods for NMR predictions and compare with observed δ values ( achieved R² > 0.95 for 1H/13C shifts).
- Thermodynamic Stability : Verify via computed Gibbs free energy (ΔG) and compare with thermal degradation experiments .
Intermediate: What factors influence the stability of this compound during synthesis and storage?
Answer:
- Photodegradation : The bromine substituent increases susceptibility to light; store in amber vials under inert gas.
- Thermal Stability : Decomposition occurs above 250°C ( reports density ~1.76 g/cm³, correlating with compact molecular packing).
- Moisture Sensitivity : Methoxy groups may hydrolyze under acidic/alkaline conditions; use anhydrous solvents and molecular sieves .
Advanced: How to design experiments to probe regioselectivity in electrophilic substitution reactions?
Answer:
- Directing Group Analysis : The methoxy group at C7 directs electrophiles to C5 (para position). Use competitive reactions with substituents like nitro or halogens ().
- Isotopic Labeling : Track substitution patterns using deuterated analogs (e.g., D2O exchange for -NH groups).
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 80°C) and monitor product ratios via HPLC .
Advanced: What in vitro models are suitable for preliminary pharmacological studies of this compound?
Answer:
- Kinase Inhibition Assays : Test against FGFR1 or other tyrosine kinases ( used 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors).
- Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) based on structural analogs in .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
